6-(3-Aminophenyl)picolinic acid 6-(3-Aminophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1261925-21-6
VCID: VC21082290
InChI: InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

6-(3-Aminophenyl)picolinic acid

CAS No.: 1261925-21-6

Cat. No.: VC21082290

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Aminophenyl)picolinic acid - 1261925-21-6

Specification

CAS No. 1261925-21-6
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 6-(3-aminophenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Standard InChI Key APPZUWSRWDJQDL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O

Introduction

Chemical Properties and Structure

6-(3-Aminophenyl)picolinic acid features a distinctive molecular architecture that contributes to its chemical behavior and potential applications.

Basic Identification

PropertyValue
CAS Number1261925-21-6
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
IUPAC Name6-(3-aminophenyl)pyridine-2-carboxylic acid
PubChem CID21191149
Standard InChIInChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16)
Standard InChIKeyAPPZUWSRWDJQDL-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O

Structural Characteristics

The molecular structure of 6-(3-Aminophenyl)picolinic acid consists of a picolinic acid backbone (pyridine-2-carboxylic acid) with a 3-aminophenyl group attached at the 6-position of the pyridine ring. This arrangement creates a molecule with multiple functional groups:

  • A carboxylic acid group at the 2-position of the pyridine ring

  • A pyridine nitrogen atom that can participate in coordination chemistry

  • An amino group on the phenyl substituent that provides additional reactivity

  • An aromatic system spanning both rings that contributes to stability and electronic properties

The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups creates an electronically diverse molecule with potential for various chemical interactions.

PropertyValue
Shelf Life1095 days (3 years)
Storage ConditionsRoom temperature
SensitivityData not available

The compound is stable under normal storage conditions and can be maintained at room temperature for extended periods .

Biological and Chemical Applications

Coordination Chemistry

6-(3-Aminophenyl)picolinic acid serves as a ligand in coordination chemistry, forming complexes with various metal ions. The molecule possesses multiple coordination sites:

  • The pyridine nitrogen atom

  • The carboxylate group

  • The amino group on the phenyl ring

This multidentate character enables it to form stable complexes with transition metals, potentially in different binding modes.

Research Applications

Current research applications include:

  • Use as a chemical building block in the synthesis of more complex molecules

  • Investigation of metal-binding properties and potential applications in metalloenzyme inhibition

  • Exploration of structure-activity relationships in the context of biological targets

SupplierPackage SizePurityPrice (USD)Status
Labsolu1g97%$2,204.42Available
Sigma-Aldrich (Combi-Blocks)250mgNot specified$286.00Available
Aladdin Scientific1g97%$1,632.90Available (8-12 weeks)
CymitQuimica1g95%Not specifiedDiscontinued

The relatively high price points indicate that this compound is primarily intended for research applications rather than industrial-scale use .

Related Compounds and Comparative Analysis

6-(3-Aminophenyl)picolinic acid belongs to a family of related compounds with varying structures and applications:

  • Picolinic acid - The parent compound, known for various biological activities

  • Dipicolinic acid (2,6-pyridinedicarboxylic acid) - Used in inhibitors for metallo-β-lactamases

  • 4-(3-Aminophenyl)-6-(phosphonomethyl)picolinic acid - A phosphorus-containing derivative

The substitution pattern on the picolinic acid backbone significantly influences the properties and potential applications of these compounds. The 3-aminophenyl substitution at the 6-position provides 6-(3-Aminophenyl)picolinic acid with distinctive electronic and steric properties compared to its structural relatives.

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